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Compound of Interest

Compound Name: 2-Methoxy-2-(o-tolyl)ethanamine

Cat. No.: B3401910 Get Quote

Disclaimer: The compound "2-Methoxy-2-(o-tolyl)ethanamine" is not well-documented in

publicly available scientific literature. As such, no specific experimental data on its in vitro or in

vivo efficacy could be retrieved. This guide therefore provides a comparative analysis of

structurally related and well-studied methoxy-substituted phenethylamines, namely 2-(2-

methoxyphenyl)ethanamine (o-methoxyphenethylamine) and 2-(4-methoxyphenyl)ethanamine

(p-methoxyphenethylamine). These compounds serve as relevant alternatives for

understanding the potential biological effects of this chemical class.

This comparison guide is intended for researchers, scientists, and drug development

professionals, offering an objective overview of the performance of these compounds with

supporting experimental data.

Introduction to Methoxy-Substituted
Phenethylamines
Substituted phenethylamines are a broad class of organic compounds based on the

phenethylamine structure. Many of these compounds are psychoactive and exert their effects

by modulating monoamine neurotransmitter systems.[1] The position of the methoxy group on

the phenyl ring can significantly influence the pharmacological profile, including receptor affinity

and functional activity. This guide focuses on the ortho- and para-methoxy isomers to highlight

these structure-activity relationships.
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In Vitro Efficacy
The in vitro effects of methoxy-substituted phenethylamines are often characterized by their

interaction with serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, and

the trace amine-associated receptor 1 (TAAR1).[2][3][4] These interactions are believed to

mediate their psychoactive and other biological effects.

Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of various methoxy-substituted

phenethylamines at key serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound
5-HT2A (Ki,
nM)

5-HT2C (Ki,
nM)

5-HT1A (Ki,
nM)

Reference

2,5-dimethoxy-4-

ethoxyphenethyl

amine (2C-O-2)

1000 2500 >10000 [2]

2,5-dimethoxy-4-

(2-

fluoroethoxy)phe

nethylamine (2C-

O-21)

1700 4800 5500 [2]

2,5-dimethoxy-4-

(2,2,2-

trifluoroethoxy)ph

enethylamine

(2C-O-22)

430 1200 2700 [2]

Note: Specific binding data for 2-(2-methoxyphenyl)ethanamine and 2-(4-

methoxyphenyl)ethanamine from comparative studies were not available in the reviewed

literature. The data presented is for more complex, but structurally related, 2,5-dimethoxy-

phenethylamines to illustrate the impact of substitutions.

Generally, extending the 4-alkoxy group in 2,5-dimethoxyphenethylamines increases the

binding affinity at the 5-HT2A and 5-HT2C receptors.[2][3][4]
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Functional Activity
The functional activity of these compounds is often assessed by measuring their ability to

activate (agonism) or block (antagonism) a receptor. The table below shows the functional

potency (EC50, in nM) and efficacy for selected compounds at the 5-HT2A receptor. EC50 is

the concentration required to elicit a 50% maximal response.

Compound
5-HT2A Activation
(EC50, nM)

5-HT2A Efficacy (%
of 5-HT)

Reference

2,5-dimethoxy-4-

ethoxyphenethylamine

(2C-O-2)

2600 84% [2]

2,5-dimethoxy-4-(2-

fluoroethoxy)phenethy

lamine (2C-O-21)

16 76% [2]

2,5-dimethoxy-4-

(2,2,2-

trifluoroethoxy)phenet

hylamine (2C-O-22)

68 30% [2]

Other in vitro studies on related compounds have demonstrated various biological activities,

including:

Anti-inflammatory and Antioxidant Effects: A derivative of 2-(4-methoxyphenyl)ethanamine,

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to

inhibit neuroinflammation.[5] Other related methoxyphenyl compounds have also

demonstrated antioxidant properties.[6]

Antimicrobial Activity: A study on 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate

(MPAEMA) showed antibacterial effects against Gram-positive Staphylococcus aureus.[6]

Antitumor Activity: A phenstatin analog, (4-methoxyphenyl)(3,4,5-

trimethoxyphenyl)methanone, has shown potent cytotoxic activity against tumor cell lines in

vitro.[7]
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Neuroprotective Effects: A synthesized analog of salidroside, 2-(4-methoxyphenyl)ethyl-2-

acetamido-2-deoxy-β-D-pyranoside, demonstrated protective effects against neurotoxicity in

HT22 cells.[8]

In Vivo Efficacy
In vivo studies of simple methoxy-substituted phenethylamines are limited. However, research

on the parent compound, β-phenylethylamine, and more complex derivatives provides insights

into their potential effects.

Psychomotor and Behavioral Effects
Studies on β-phenylethylamine in rodents have shown that it can induce psychomotor effects,

such as circling and head-twitching, and increase place preference, which is indicative of

rewarding properties.[9] These effects are often associated with the modulation of dopamine

and serotonin systems.

Anti-inflammatory and Neuroprotective Effects
The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has

been shown to have in vivo efficacy in mouse models. It was found to:

Ameliorate lipopolysaccharide (LPS)-induced memory impairment.[5]

Prevent LPS-induced liver sepsis-related mortality by reducing inflammatory responses.[10]

The mechanism for these effects is believed to be through the inhibition of the STAT3 signaling

pathway.[5][10]

Clinical Reports on Related Compounds
It is important to note that some complex N-benzylphenethylamine derivatives, such as 25I-

NBOMe, are potent hallucinogens and have been associated with significant toxicity in

humans, including tachycardia, hypertension, agitation, seizures, and in some cases, death.

[11][12]
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Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.

Cell Culture and Membrane Preparation: Cells stably expressing the receptor of interest

(e.g., HEK293 cells expressing human 5-HT2A receptors) are cultured and harvested. The

cell membranes are then isolated through centrifugation.

Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g.,

[3H]ketanserin for 5-HT2A receptors) and various concentrations of the test compound.

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid

filtration. The radioactivity of the filter-bound membranes is then measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A
Receptor Activation)
This functional assay measures the activation of Gq-coupled receptors like the 5-HT2A

receptor.

Cell Culture and Labeling: Cells expressing the receptor are cultured and incubated with

myo-[3H]inositol to label the cellular phosphoinositide pools.

Compound Incubation: The cells are then incubated with various concentrations of the test

compound in the presence of LiCl (which inhibits inositol monophosphatase).

Extraction and Separation: The reaction is stopped, and the inositol phosphates are

extracted. The different inositol phosphate species are separated using anion-exchange

chromatography.

Scintillation Counting and Data Analysis: The radioactivity of the eluted inositol phosphates is

measured. The concentration of the compound that produces 50% of the maximal response
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(EC50) and the maximum response (Emax) are determined by nonlinear regression

analysis.

Mouse Head-Twitch Response (HTR)
This is an in vivo behavioral assay used to assess 5-HT2A receptor activation.

Animal Acclimation: Male C57BL/6J mice are habituated to the testing environment.

Drug Administration: The test compound is administered to the mice, typically via

intraperitoneal (i.p.) injection.

Observation: The mice are placed in an observation chamber, and the number of head

twitches is counted for a defined period (e.g., 30 minutes).

Data Analysis: The dose-response relationship for the induction of head twitches is analyzed.

Mandatory Visualizations
Signaling Pathway Diagrams
The primary mechanism of action for many psychoactive phenethylamines is the activation of

the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/G11

pathway.
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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